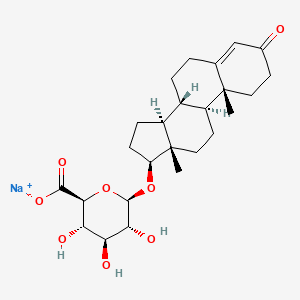

16,16,17-D-3-Testosterone D-glucuronide

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8.Na/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31);/q;+1/p-1/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKYFINRYJTDA-XHPOIRKISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CCC35C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CC[C@]35C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4145-59-9 | |

| Record name | Testosterone b-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Pathways and Enzymatic Transformations of Testosterone Glucuronidation

Endogenous Glucuronidation of Testosterone (B1683101) and Related Metabolites

Glucuronidation is a major phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, in this case, testosterone or its metabolites. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of cells in the liver and other extrahepatic tissues. researchgate.netnih.gov The resulting glucuronide conjugates are more polar and readily excreted in urine and bile. researchgate.netnih.govnih.gov

Several UGT isoforms have been identified as being involved in the glucuronidation of steroids, with specific enzymes showing distinct substrate preferences. The UGT2B subfamily is particularly important for androgen metabolism. researchgate.netnih.gov

UGT2B17 : This isoform is recognized as the most active and selective enzyme in the glucuronidation of testosterone. nih.govnih.gov It is highly expressed in the liver and intestine. nih.gov

UGT2B15 : Alongside UGT2B17, UGT2B15 is a major enzyme responsible for testosterone glucuronidation. nih.govnih.gov Its activity is prominent in the liver.

UGT2B7 : This enzyme primarily catalyzes the glucuronidation of epitestosterone (B28515), an isomer of testosterone. nih.gov It also demonstrates activity towards other androgen metabolites.

UGT2A1 : While predominantly expressed in extrahepatic tissues like the nasal epithelium, UGT2A1 has been shown to catalyze the glucuronidation of both testosterone and epitestosterone. nih.gov

The specificity of these enzymes plays a significant role in determining the balance of active and inactive androgens in circulation. For example, the high stereoselectivity of UGT2B17 for testosterone and UGT2B7 for epitestosterone is a key factor in the urinary testosterone to epitestosterone (T/E) ratio, which is used in anti-doping tests. nih.gov

| UGT Isoform | Primary Steroid Substrates | Key Tissue Expression |

|---|---|---|

| UGT2B17 | Testosterone, Dihydrotestosterone (B1667394) (DHT) | Liver, Intestine |

| UGT2B15 | Testosterone, Androsterone (B159326) | Liver, Prostate |

| UGT2B7 | Epitestosterone, Androsterone, Etiocholanolone (B196237) | Liver, Kidney |

| UGT2A1 | Testosterone, Epitestosterone | Nasal Epithelium (Extrahepatic) |

Before testosterone can be glucuronidated, it often undergoes modifications by other enzymes. These preceding pathways generate a variety of metabolites, which are then substrates for the UGT enzymes.

5α-reductase : This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT). DHT is a primary substrate for glucuronidation, primarily by UGT2B17. nih.gov

Hydroxysteroid Dehydrogenases (HSDs) : This family of enzymes is involved in the interconversion of various steroids. For instance, after testosterone is converted to DHT, 3α-HSD and 3β-HSD can further metabolize it into androstanediols. These metabolites, along with others like androsterone and etiocholanolone, are then conjugated by UGTs. nih.govresearchgate.net

This intricate interplay ensures that the body can efficiently inactivate and eliminate a wide range of androgenic compounds, thereby maintaining hormonal homeostasis. The metabolism of testosterone is extensive, with the majority being eliminated as glucuronide metabolites. nih.gov

Cellular Transport Mechanisms for Steroid Glucuronides

Once formed, steroid glucuronides, including testosterone glucuronide, are actively transported out of the cell. This process is mediated by a group of ATP-binding cassette (ABC) transporters, also known as efflux transporters. ebmconsult.com These transporters are crucial for moving the water-soluble conjugates across cellular membranes for eventual excretion. frontiersin.orgsdu.dk

Several efflux transporters are involved in the disposition of steroid glucuronides. Their location within the cell (apical or basolateral membrane) determines the direction of transport and the ultimate fate of the conjugate. frontiersin.org

Multidrug Resistance-Associated Protein 2 (MRP2) : Located on the apical (canalicular) membrane of hepatocytes and the apical membrane of kidney and intestinal cells, MRP2 is a primary transporter for testosterone glucuronide (TG) and dihydrotestosterone glucuronide (DHTG). nih.govnih.gov It plays a major role in the biliary and urinary excretion of these active androgen glucuronides. nih.govfrontiersin.org

Multidrug Resistance-Associated Protein 3 (MRP3) : Found on the basolateral membrane of hepatocytes and intestinal cells, MRP3 preferentially transports the glucuronides of inactive androgens, such as androsterone glucuronide (AG) and etiocholanolone glucuronide (EtioG), into the bloodstream. nih.govnih.govresearchgate.net It exhibits a higher affinity for these steroid glucuronides compared to MRP2. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP) : This transporter is also located on the apical membrane of liver, intestine, and other tissues. While it plays a role in the transport of some steroid conjugates like DHTG, its contribution to testosterone glucuronide transport appears to be minor compared to MRP2 and MRP3. nih.govnih.gov

Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein) : MDR1 contributes to the efflux of certain metabolites, such as EtioG, particularly in the kidney. nih.govnih.gov However, its role in transporting testosterone glucuronide is limited. nih.gov

| Transporter | Primary Location | Major Testosterone-Related Substrates | Direction of Transport |

|---|---|---|---|

| MRP2 | Apical (Liver, Kidney, Intestine) | Testosterone Glucuronide (TG), DHTG | Into Bile / Urine / Gut Lumen |

| MRP3 | Basolateral (Liver, Intestine) | Androsterone Glucuronide (AG), Etiocholanolone Glucuronide (EtioG) | Into Bloodstream |

| BCRP | Apical (Liver, Intestine) | DHTG, Estrogen Glucuronides | Into Bile / Gut Lumen |

| MDR1 (P-gp) | Apical (Kidney, Intestine, Liver) | Etiocholanolone Glucuronide (EtioG) | Into Urine / Gut Lumen / Bile |

The coordinated action of these efflux transporters is fundamental to the disposition and clearance of steroids. The transport of glucuronides into the bile by apical transporters like MRP2 initiates their removal from the liver. frontiersin.org Conversely, basolateral transporters like MRP3 move conjugates into the circulation, making them available for renal clearance. nih.gov This differential transport is critical; for instance, the preferential transport of active androgen glucuronides (TG, DHTG) by MRP2 in the liver suggests a direct pathway for their elimination into bile. nih.govnih.gov In the kidney, MRP2 and MDR1 are key players in the final excretion of these compounds into urine. nih.govnih.gov The efficiency of these transport systems can therefore significantly influence the circulating levels and half-life of androgens and their metabolites.

Interactions within the Enterohepatic System

The excretion of testosterone glucuronide into the bile via transporters like MRP2 marks its entry into the enterohepatic circulation. nih.govwikipedia.org This pathway involves the circulation of substances from the liver to the bile, into the small intestine, and then reabsorption back to the liver. wikipedia.org

Once in the gastrointestinal lumen, testosterone glucuronide can be acted upon by β-glucuronidases, enzymes produced by the gut microbiota. nih.govresearchgate.net These enzymes deconjugate the glucuronide, releasing the active testosterone. This free testosterone can then be reabsorbed back into the circulation, effectively increasing its half-life and bioavailability. nih.gov This process of enterohepatic recirculation can be considered a distribution mechanism rather than a simple elimination pathway, creating a reservoir of androgens that can be reactivated by gut bacteria. nih.govresearchgate.net This cycle highlights the important role of the gut microbiome in modulating steroid hormone homeostasis.

Role of Gut Microbiota and Microbial β-Glucuronidase Activity in Steroid Deconjugation

The human gastrointestinal tract is inhabited by a dense and diverse community of microorganisms, collectively known as the gut microbiota. nih.govbiorxiv.org These microbes possess a vast array of enzymes capable of metabolizing compounds that are otherwise indigestible by the host, including conjugated steroids excreted in bile. nih.govnih.gov Key among these enzymes are β-glucuronidases (GUS), which are produced by a broad range of gut bacteria, including species from the Firmicutes, Bacteroidetes, Verrucomicrobia, and Proteobacteria phyla. nih.govfrontiersin.org

When testosterone glucuronide travels from the liver to the small intestine through the bile duct, it encounters this microbially-rich environment. researchgate.net Microbial β-glucuronidase enzymes catalyze the deconjugation of testosterone glucuronide by hydrolyzing the bond linking testosterone to the glucuronic acid molecule. nih.govresearchgate.net This enzymatic action effectively reverses the detoxification process performed by the liver, releasing free, unconjugated testosterone back into the gut lumen. nih.gov The bacteria can then utilize the cleaved glucuronic acid as a carbon and energy source. nih.govresearchgate.net

Research has demonstrated the direct role of specific bacterial GUS enzymes in this deconjugation process. In vitro studies incubating testosterone glucuronide with purified GUS enzymes from various gut bacterial species confirmed the conversion of the conjugate back to testosterone. nih.govconsensus.app The efficiency of this process can vary significantly among different bacterial enzymes, highlighting the functional diversity within the gut microbiome's enzymatic machinery. nih.gov

| Bacterial Species | GUS Enzyme | Observed Deconjugation Activity |

|---|---|---|

| Escherichia coli | EcGUS | High conversion of TG to Testosterone nih.gov |

| Eubacterium eligens | EeGUS | Moderate conversion of TG to Testosterone nih.gov |

| Faecalibacterium prausnitzii | FpGUS | Variable activity observed nih.gov |

| Bacteroides uniformis | BuGUS | Variable activity observed nih.gov |

| Ruminococcus gnavus | RgGUS | Variable activity observed nih.gov |

Potential for Reactivation of Glucuronidated Steroids in Biological Systems

The deconjugation of testosterone glucuronide by gut microbial enzymes is not merely a metabolic curiosity; it represents a significant biological mechanism for the "reactivation" of the steroid hormone. nih.govconsensus.app Glucuronidation renders testosterone inactive and facilitates its removal. nih.gov The microbial cleavage of the glucuronide moiety restores the steroid to its original, biologically active form. nih.gov

This reactivation is a critical component of the enterohepatic circulation of steroids. researchgate.netnih.govwikipedia.org This process describes the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption by the intestinal lining, and transport back to the liver via the portal vein. wikipedia.org Once testosterone is regenerated in the gut lumen, its lipophilic nature allows it to be reabsorbed across the intestinal epithelium and re-enter the host's circulatory system. researchgate.netnih.gov

| GUS Enzyme Source | Relative Processing Rate | Implication for Reactivation |

|---|---|---|

| E. coli GUS | Greater TG processing over 90 minutes nih.gov | Higher potential for rapid testosterone reactivation in the gut |

| E. eligens GUS | Lesser TG processing over 90 minutes nih.gov | Lower potential for rapid testosterone reactivation in the gut |

Synthetic Strategies and Isotopic Enrichment for 16,16,17 D 3 Testosterone D Glucuronide Standards

Design Principles for Stable Isotope Labeling in Steroid Analogs

The primary purpose of using a stable isotope-labeled (SIL) analog as an internal standard is its ability to mimic the chemical and physical behavior of the unlabeled analyte during sample preparation, chromatography, and ionization, while being distinguishable by its mass. acanthusresearch.comnih.gov Deuterium (B1214612) (²H or D) is a commonly used stable isotope for this purpose due to its relative low cost. sigmaaldrich.comcreative-proteomics.com The design of a robust SIL standard involves careful consideration of the label's position and isotopic purity to ensure analytical accuracy and reliability. acanthusresearch.com

Stereospecificity in deuteration ensures that the deuterium atoms are introduced into the molecule with a precise three-dimensional orientation, which is crucial for maintaining the compound's chemical identity. For a SIL standard to be effective, its chemical behavior must be nearly identical to the analyte, and altering the stereochemistry could potentially affect its interaction with enzymes or its chromatographic properties.

Isotopic purity is a critical parameter for a SIL standard. nih.govresearchgate.net It refers to the percentage of the compound that is correctly labeled with the intended number of deuterium atoms. An ideal preparation of 16,16,17-D-3-Testosterone would consist entirely of the d3 isotopologue. However, chemical synthesis invariably results in a distribution of isotopologues, including partially labeled (d1, d2) and unlabeled (d0) species. avantiresearch.com The presence of a significant d0 fraction is particularly problematic as its mass is identical to the analyte, which can interfere with the quantification of the analyte at low concentrations and elevate the lower limit of quantitation (LLOQ). avantiresearch.com

Table 1: Example Isotopic Distribution for a Deuterated Standard

| Isotopologue | Mass Shift | Example Abundance (%) | Implication for Use as a Standard |

| d0 | +0 | < 0.1% | Ideal; minimal interference with the natural analyte. |

| d1 | +1 | ~1.5% | Contributes to the overall isotopic profile; must be accounted for. |

| d2 | +2 | ~5.0% | Contributes to the overall isotopic profile; must be accounted for. |

| d3 | +3 | > 93.0% | The desired labeled species; its high abundance ensures a strong signal for the internal standard. |

Note: The data in this table is illustrative and represents a hypothetical high-purity standard. Actual distributions are determined empirically for each synthesis batch. avantiresearch.comrsc.org

The choice of where to place the deuterium labels on the steroid skeleton is not arbitrary. The labels must be in positions that are chemically and metabolically stable. acanthusresearch.com Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to H/D exchange with protons from the solvent, compromising the integrity of the standard. acanthusresearch.com

The 16,16,17-positions on the D-ring of testosterone (B1683101) are strategically advantageous for several reasons:

Metabolic Stability: The C-H bonds at these positions are not typically cleaved during the major metabolic reactions that testosterone undergoes, such as oxidation at other sites or glucuronidation at the 17-hydroxyl group. nih.gov This ensures the mass difference between the standard and the analyte is maintained throughout the biological system and analytical process.

Sufficient Mass Shift: Introducing three deuterium atoms provides a mass shift of +3 Da. This is generally sufficient to move the mass spectral signal of the internal standard clear of the natural isotopic cluster of the unlabeled analyte, preventing spectral overlap. acanthusresearch.com

Retention on Key Fragments: In tandem mass spectrometry (MS/MS), molecules are fragmented to produce characteristic product ions for quantification. The 16 and 17 positions are part of the core steroid structure that is often retained in major fragments, ensuring the label is present in the ions being monitored. acs.org

Advanced Chemical Synthesis Methodologies for Deuterated Testosterone

The synthesis of 16,16,17-D-3-Testosterone is a multi-step process that requires precise control over chemical reactions to install the deuterium atoms at the correct positions with the desired stereochemistry.

A common and efficient strategy for synthesizing deuterated androgens involves starting with a readily available steroid precursor, such as Dehydroepiandrosterone (B1670201) (DHEA). nih.govresearchgate.netgoogle.com While specific, proprietary synthetic routes may vary, a general plausible pathway can be outlined.

One approach involves the selective reduction of a ketone precursor. For instance, a synthetic route could start from an intermediate like androst-5-ene-3,17-dione. google.com The 3-keto group can be protected, for example as a ketal, to direct subsequent reactions to the 17-position. The 17-keto group can then be subjected to a reduction reaction using a deuterium source to introduce the deuterium at the 17-position. Introducing the two deuteriums at the 16-position can be achieved through base-catalyzed H/D exchange on a 16-keto precursor in a deuterated solvent.

A published synthesis of a related compound, 17-Methyl-d3-testosterone, starts with DHEA, which is reacted with deuterium-labeled methyl magnesium iodide (a Grignard reagent) to form the 17-methyl-d3 group, followed by an Oppenauer oxidation to yield the final product. nih.gov This illustrates the principle of building the labeled steroid from a simpler, non-labeled precursor.

Achieving high regioselectivity (labeling only the intended positions) and stereoselectivity (achieving the correct 3D arrangement) is paramount. google.com Chemists employ a range of techniques to exert this control:

Protecting Groups: As mentioned, functional groups that are not meant to react are temporarily blocked with protecting groups. For example, protecting the 3-hydroxyl or 3-keto group of a steroid precursor allows for selective modification of the D-ring. nih.gov

Stereoselective Reagents: The reduction of a ketone at the 17-position to a hydroxyl group must yield the correct stereoisomer (17β-hydroxy). This is accomplished by using specific reducing agents that favor attack from one face of the steroid molecule over the other. For example, the reduction of a 3-ketone with sodium borodeuteride (NaBD₄) can introduce a deuterium atom with specific stereochemistry. nih.gov

Directed Reactions: The existing stereochemistry of the rigid steroid framework is often used to direct incoming reagents to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Glucuronidation and Conjugation Reactions for Labeled Steroids

The final step in producing 16,16,17-D-3-Testosterone D-glucuronide is the attachment of a glucuronic acid moiety to the 17β-hydroxyl group of the newly synthesized deuterated testosterone. nih.gov This process, known as glucuronidation, transforms the lipid-soluble steroid into a water-soluble conjugate, mimicking the major metabolic pathway in the body. nih.govresearchgate.net

While this conjugation occurs enzymatically in vivo via UDP-glucuronosyltransferases (UGTs), chemical synthesis is required to produce the reference standard. nih.govhyphadiscovery.com The Koenigs-Knorr reaction is a classic and widely used method for this type of glycosylation. researchgate.netwikipedia.org The general procedure involves:

Activation of Glucuronic Acid: A protected form of glucuronic acid, typically methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate, is used as the glycosyl donor. The bromine atom at the anomeric position (C1) makes it a good leaving group. researchgate.net

Coupling Reaction: The deuterated testosterone (the aglycone) is reacted with the activated glucuronic acid donor in the presence of a promoter. Promoters are often heavy metal salts, such as silver carbonate, silver triflate, or cadmium carbonate, which assist in the removal of the bromide and activation of the anomeric carbon for nucleophilic attack by the steroid's 17-hydroxyl group. wikipedia.orgacs.orgnih.gov

Deprotection: After the glycosidic bond is formed, the acetyl protecting groups on the glucuronic acid moiety and the methyl ester are removed (hydrolyzed) under basic conditions to yield the final this compound. mdpi.com

The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the protecting group at the C2 position of the glucuronic acid donor, which can provide "anchimeric assistance" to ensure the formation of the desired β-glycosidic bond. wikipedia.org Alternative methods, such as using trichloroacetimidate (B1259523) donors, have also been developed and may offer advantages in yield or stereoselectivity for challenging substrates. mdpi.comrsc.org The synthesized glucuronide is then purified, often using chromatographic techniques, and fully characterized by NMR and MS to confirm its structure and purity. nih.gov

Enzymatic and Chemical Glucuronidation Procedures for Deuterated Testosterone

The conjugation of a glucuronic acid moiety to the deuterated testosterone backbone can be accomplished via two primary routes: enzymatic synthesis, which mimics the biological pathway, and chemical synthesis, which offers a more direct, albeit potentially less specific, approach.

Enzymatic Synthesis

Enzymatic synthesis of testosterone glucuronide is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT2B17 being the most active and specific isoform for the 17-hydroxy position of testosterone. nih.govgenecards.orgnih.gov This process utilizes uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) as the glucuronic acid donor. researchgate.net The reaction involves the incubation of the deuterated testosterone substrate with human liver microsomes (HLMs) or recombinant UGT2B17 enzyme in the presence of UDPGA and other cofactors. nih.gov

A general protocol for the enzymatic synthesis involves:

Incubation Mixture: A typical reaction mixture would contain the deuterated testosterone substrate, human liver microsomes or recombinant UGT2B17, UDPGA, a buffer solution (e.g., Tris-HCl at pH 7.4), and a detergent like alamethicin (B1591596) to permeabilize the microsomal membrane. nih.govacs.org

Reaction Conditions: The reaction is typically carried out at 37°C for a defined period, which can range from minutes to several hours, to allow for sufficient product formation. acs.org

Termination: The reaction is terminated by the addition of a quenching solvent, such as ice-cold acetonitrile (B52724), which precipitates the proteins and halts enzymatic activity. acs.org

While enzymatic synthesis offers high stereoselectivity, yielding the biologically relevant β-glucuronide isomer, the availability and cost of the required enzymes and co-factors can be a limiting factor.

Chemical Synthesis

Chemical synthesis provides a robust alternative for producing steroid glucuronides. The most established method for this transformation is the Koenigs-Knorr reaction . dshs-koeln.de This reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor, in this case, 16,16,17-D-3-testosterone. dshs-koeln.de A key aspect of this synthesis is the protection of the hydroxyl groups on the glucuronic acid moiety, typically as acetates, and the carboxylic acid as a methyl ester, to prevent unwanted side reactions. The glycosyl donor is usually an acetobromoglucuronate.

A generalized procedure for the Koenigs-Knorr reaction includes the following steps:

Reaction Setup: The deuterated testosterone is dissolved in an aprotic solvent, and a catalyst, often a heavy metal salt like silver carbonate or cadmium carbonate, is added. unige.chresearchgate.net

Addition of Glycosyl Donor: The protected glucuronyl halide (e.g., acetobromoglucuronic acid methyl ester) is then added to the reaction mixture.

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating for several hours to days to ensure completion.

Deprotection: Following the coupling reaction, the protecting groups (acetates and methyl ester) are removed by hydrolysis, usually under basic conditions (e.g., with sodium hydroxide (B78521) in methanol), to yield the final this compound. dshs-koeln.de

The Koenigs-Knorr reaction has been successfully employed for the synthesis of [16,16,17-2H3]-testosterone glucuronide with reported yields exceeding 60%. nih.gov

Yield Optimization and Chromatographic Purification Strategies

Optimizing the yield and ensuring the purity of the final product are critical steps in the synthesis of this compound.

Yield Optimization

For enzymatic synthesis , several factors can be manipulated to enhance the yield:

Enzyme and Substrate Concentration: Optimizing the ratio of the UGT enzyme to the deuterated testosterone substrate is crucial.

Cofactor Availability: Ensuring a sufficient supply of the UDPGA donor is necessary for driving the reaction forward.

Reaction Time and Temperature: Adjusting the incubation time and maintaining the optimal temperature of 37°C can maximize product formation. acs.org

In chemical synthesis , particularly the Koenigs-Knorr reaction, yield optimization can be achieved by:

Catalyst Choice: The selection of the heavy metal salt catalyst can significantly impact the reaction efficiency. Cadmium carbonate has been reported as an effective catalyst for the synthesis of aryl glucuronides. researchgate.net

Reaction Conditions: Modifying the solvent, temperature, and reaction time can influence the yield.

Stoichiometry: Adjusting the molar ratio of the deuterated testosterone to the glycosyl donor can also optimize the yield.

Chromatographic Purification Strategies

Following synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and residual reagents. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

Table 1: HPLC Purification Parameters for Steroid Glucuronides

| Parameter | Description | Example Conditions |

|---|---|---|

| Column | Reversed-phase columns are typically used for the separation of steroid conjugates. C18 columns are a common choice. unige.chnih.gov | Hypersil ODS (250 mm x 4.6 mm, 5 µm), Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) nih.govnih.gov |

| Mobile Phase | A gradient of an aqueous buffer (often with a small amount of acid like formic acid) and an organic modifier (acetonitrile or methanol) is employed. unige.chnih.gov | Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). nih.gov |

| Gradient | A linear gradient is typically used to elute compounds with varying polarities. | A gradient starting from a low percentage of organic modifier to a high percentage over a set time. For example, 5% to 37% B over 25 minutes. nih.gov |

| Flow Rate | The flow rate is optimized to achieve good separation within a reasonable time frame. | 300 µL/min for UPLC applications. nih.gov |

| Detection | UV detection is commonly used, although mass spectrometry (MS) provides higher specificity and is used for final product characterization. | UV detection at a specific wavelength or MS detection. |

Two-dimensional HPLC (2D-HPLC) can also be employed for enhanced purification, leading to improved sample purity and higher throughput. nih.gov Solid-phase extraction (SPE) can be used as a preliminary clean-up step before HPLC, particularly for samples from complex matrices like urine. nih.govrsc.org Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of testosterone glucuronide. rsc.orgnih.gov The purity of the final product is typically assessed by LC-MS to confirm its identity and isotopic enrichment.

Advanced Analytical Methodologies for Detection and Quantification of Steroid Glucuronides

Implementation of 16,16,17-D-3-Testosterone D-glucuronide as an Internal Standard

To achieve the highest level of accuracy and precision in quantifying testosterone (B1683101) glucuronide, an ideal internal standard should have chemical and physical properties nearly identical to the analyte. This compound is a deuterated analog of the endogenous compound, testosterone glucuronide. Its use as an internal standard is a cornerstone of the isotope dilution mass spectrometry technique, which is considered a gold standard for quantitative analysis. cerilliant.comsigmaaldrich.com The deuterium (B1214612) labels at the 16 and 17 positions of the steroid backbone provide a mass shift that allows it to be distinguished from the native analyte by the mass spectrometer, while ensuring it behaves almost identically during sample preparation and chromatographic separation.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex mixtures. The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical procedure. nih.gov This "isotope-labeled internal standard" (IS) has virtually the same chemical and physical properties as the endogenous, unlabeled ("native") analyte.

Because the IS and the native analyte are chemically identical, they experience the same losses during all subsequent steps, including extraction, purification, and derivatization. They also co-elute during chromatography. The mass spectrometer, however, can differentiate between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. nih.govscispace.com

Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to the signal intensity of the known amount of added internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. Because the measurement is based on a ratio, it is inherently more precise and less susceptible to variations in sample volume, extraction efficiency, or instrument response. nih.govchromatographyonline.com This approach is particularly crucial for achieving accurate measurements at the low concentrations typical of steroid hormones. nih.gov

Table 1: Key Performance Characteristics of ID-LC-MS/MS Methods for Testosterone Analysis

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Intra-assay CV | <15% | kcl.ac.uk |

| 2.13% (1.40–2.77%) | nih.gov | |

| Inter-assay CV | <15% | kcl.ac.uk |

| 3.44% (3.06–3.66%) | nih.gov | |

| Recovery | 96% | kcl.ac.uk |

| 94.32% to 108.60% | nih.gov | |

| Limit of Quantification (LOQ) | 0.3-49 nmol/L (range of imprecision <15%) | kcl.ac.uk |

| 0.035 to 0.30 nmol/L | researchgate.net | |

| Correlation with ID-GC-MS (r²) | 0.99 | kcl.ac.uk |

Biological matrices such as urine and plasma are extraordinarily complex, containing a multitude of endogenous and exogenous compounds. When using liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from this matrix can interfere with the ionization process of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect". chromatographyonline.comnih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification. chromatographyonline.comdshs-koeln.de

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. chromatographyonline.comnih.gov Since the internal standard is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the exact same ion suppression or enhancement in the ion source. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out. nih.gov This ensures that the quantitative result remains accurate even if the absolute signal intensity fluctuates between different samples due to varying matrix compositions. researchgate.net While other strategies like sample dilution or more extensive clean-up procedures can help minimize matrix effects, the co-eluting stable isotope-labeled internal standard directly corrects for the interference at the point of detection. chromatographyonline.comnih.gov

Hydrogen-deuterium (H/D) exchange is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (like D₂O), or vice-versa. nih.govyoutube.com In the context of mass spectrometry using deuterated standards, this can be a significant issue. If the deuterium labels on the internal standard are labile (i.e., prone to exchanging with protons from the sample or solvent), the mass of the standard can change, leading to inaccurate quantification. This is particularly a concern for hydrogens attached to heteroatoms like oxygen or nitrogen (e.g., in hydroxyl or amine groups), as they can exchange rapidly. youtube.com

The compound this compound is specifically designed for stability. The three deuterium atoms are covalently bonded to carbon atoms (C-16 and C-17) on the steroid's D-ring. lgcstandards.com Carbon-hydrogen bonds are significantly stronger and not readily exchangeable under the typical pH and temperature conditions used in analytical procedures like LC-MS. youtube.com The exchange of amide hydrogens on a protein backbone, for instance, is monitored in HDX-MS experiments by quenching the reaction at low pH and temperature to stop the exchange. youtube.combiorxiv.org The stability of the C-D bonds in this compound ensures that the mass difference between the standard and the analyte remains constant throughout the analysis, preserving the integrity of the isotope dilution method.

Chromatographic Separation Techniques for Glucuronidated Steroids

The analysis of steroid glucuronides requires effective separation from other steroid conjugates (like sulfates) and a vast number of other endogenous compounds present in biological samples. nih.govwur.nl Chromatographic techniques are essential for this purpose, providing the necessary selectivity to isolate the analytes of interest before their detection by mass spectrometry. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the required sensitivity and the nature of the target compounds.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the predominant techniques for the direct analysis of steroid glucuronides. nih.govnih.gov These methods are well-suited for polar, non-volatile compounds like glucuronides, which can be analyzed directly without the need for chemical modification.

Separation is typically achieved using reversed-phase chromatography, most commonly with C18 (octadecyl silica) columns. nih.govacs.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hitachi-hightech.com UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which provides significantly higher resolution and efficiency compared to conventional HPLC, allowing for better separation of structurally similar steroid isomers and shorter analysis times. hitachi-hightech.comnih.gov For instance, UHPLC can resolve compounds that may not be separable by a standard HPLC column. hitachi-hightech.com The direct coupling of HPLC or UHPLC with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for sensitive and specific quantification of steroid glucuronides in clinical and research settings. nih.govwur.nlresearchgate.net

Gas Chromatography (GC) is a high-resolution separation technique, but it is not suitable for the direct analysis of intact steroid glucuronides. mdpi.com These molecules are highly polar and have very low volatility, preventing them from being vaporized and passed through a GC column without thermal decomposition. Therefore, GC-based analysis of steroid glucuronides is an indirect process that requires a two-step sample preparation procedure.

First, the glucuronide conjugate must be cleaved to release the free steroid. This is typically accomplished through enzymatic hydrolysis using an enzyme like β-glucuronidase. researchgate.netmdpi.com Second, the resulting free steroid, which still contains polar hydroxyl and keto groups, must undergo a derivatization reaction to increase its volatility and thermal stability. mdpi.commdpi.com A common derivatization method is silylation, which converts the polar groups into trimethylsilyl (B98337) (TMS) ethers. mdpi.comnagoya-u.ac.jp After these steps, the derivatized steroid can be analyzed by GC, often coupled with mass spectrometry (GC-MS or GC-MS/MS), which provides excellent sensitivity and structural information. nih.govmdpi.com

Table 2: Comparison of Chromatographic Techniques for Steroid Glucuronide Analysis

| Feature | HPLC / UHPLC | Gas Chromatography (GC) |

|---|---|---|

| Analyte Form | Direct analysis of intact glucuronide | Indirect analysis after hydrolysis and derivatization |

| Sample Preparation | Simpler (e.g., protein precipitation, solid-phase extraction) | More complex (enzymatic hydrolysis, derivatization) researchgate.netmdpi.com |

| Typical Column | Reversed-phase (e.g., C18) nih.govacs.org | Capillary columns (e.g., SE-30, XE-60) nagoya-u.ac.jp |

| Advantages | Suitable for polar, non-volatile compounds; less sample handling | High chromatographic resolution; established methods |

| Disadvantages | Potential for significant matrix effects nih.gov | Time-consuming preparation; potential for analyte loss or incomplete reactions mdpi.com |

| Coupling with MS | LC-MS/MS is standard for high sensitivity and specificity nih.govwur.nl | GC-MS provides detailed structural fragmentation patterns nih.govmdpi.com |

Mass Spectrometric Detection and Structural Elucidation Strategies

The detection and structural elucidation of steroid glucuronides, including deuterated analogs like this compound, rely heavily on advanced mass spectrometric techniques. These methods provide the sensitivity and specificity required to identify and quantify these conjugated metabolites in complex biological matrices.

Targeted Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered a "gold standard" for the quantitative analysis of steroid hormones and their metabolites. sciex.com This technique offers high sensitivity and selectivity, which is crucial for measuring low endogenous concentrations, such as those of testosterone found in women and children. sciex.comresearchgate.net The use of isotope-dilution with deuterated internal standards, such as d3-testosterone, is fundamental to achieving accurate and precise quantification by correcting for analyte loss during sample preparation and analysis. researchgate.netnih.gov

In a typical LC-MS/MS assay, analytes are first separated chromatographically and then detected by the mass spectrometer operating in multiple-reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for characteristic product ions generated through collision-induced dissociation (CID). For testosterone, common MRM transitions include m/z 289 -> 97 and 289 -> 109, while for its oxime derivative, transitions like m/z 304 -> 124 and 304 -> 112 are used. sciex.comresearchgate.net For the deuterated internal standard d3-testosterone oxime, the corresponding transitions are m/z 307 -> 124 and 307 -> 112. researchgate.net Such methods can achieve limits of quantification (LOQ) as low as 0.0346 nmol/L (1 ng/dL) for testosterone, demonstrating excellent sensitivity. researchgate.net

The robustness of LC-MS/MS methods allows for the simultaneous measurement of multiple steroids in a single run, providing comprehensive steroid profiles. nih.govresearchgate.net These methods show good linearity and precision, with intra- and inter-day coefficients of variation typically below 15%. researchgate.netresearchgate.net

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Testosterone | 289 | 97, 109 | d3-Testosterone | 1 ng/dL | sciex.comresearchgate.net |

| Testosterone Oxime | 304 | 124, 112 | d3-Testosterone Oxime | 1 ng/dL | researchgate.net |

| Androstenedione (B190577) | N/A | N/A | 13C3-Androstenedione | 10 ng/L | researchgate.netmdpi.com |

| Dehydroepiandrosterone (B1670201) (DHEA) | N/A | N/A | d6-Dehydroepiandrosterone | 50 ng/L | researchgate.netmdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling (e.g., QTOF-MS)

High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QTOF) MS, offers a powerful alternative for the comprehensive, non-targeted profiling of steroid metabolites. unige.chelsevierpure.comnih.gov Unlike targeted MS/MS, HRMS acquires full-scan, accurate-mass data, enabling the detection and identification of a wide range of compounds without pre-selecting specific precursor ions. unige.chnih.gov This is particularly advantageous for identifying unexpected or novel metabolites.

An ultra-high-pressure liquid chromatography (UHPLC) coupled to a QTOF-MS system can be used for the simultaneous quantification of major urinary steroid glucuronides and sulfates. unige.ch By operating the mass spectrometer in a data-independent acquisition mode (like MSE), both low-energy (for precursor ion information) and high-energy (for fragmentation data) spectra are collected in parallel. unige.ch This provides a comprehensive dataset for both quantification and structural confirmation. Such methods have been successfully validated and applied to clinical studies involving testosterone administration, with results showing good correlation with traditional GC-MS and LC-MS/MS measurements. unige.ch HRMS assays for urinary steroid metabolite profiling have demonstrated excellent performance, with low limits of quantification (20 ng/mL) and high precision (intra- and inter-assay imprecision from 3% to 18%). elsevierpure.comnih.gov

Investigation of Ionization Modes and Collision-Induced Dissociation Fragmentation Pathways (e.g., Neutral Loss Scans)

Understanding the ionization and fragmentation behavior of steroid glucuronides is crucial for developing robust analytical methods. Electrospray ionization (ESI) is the most common ionization technique for these compounds, capable of producing protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode. nih.govnih.gov

A key feature in the fragmentation of glucuronide conjugates is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da. nih.gov This specific loss is widely exploited in neutral loss scanning experiments to selectively detect glucuronidated compounds in a complex mixture. nih.govnih.govwaters.com By setting the mass spectrometer to scan for all precursor ions that lose a neutral fragment of 176 Da, a profile of glucuronidated metabolites can be generated. nih.govresearchgate.net This approach is highly sensitive and provides structural information, making it a valuable tool for identifying conjugated steroids. nih.gov

The collision-induced dissociation (CID) pathways of the steroid core also yield important structural information. For testosterone, significant fragment ions in positive ion ESI are observed at m/z 97, 109, and 123. nih.gov The relative abundance of these ions can help in the structural elucidation of hydroxylated testosterone analogs. nih.gov For steroid bisglucuronides, characteristic neutral losses in positive mode correspond to the loss of two glucuronide moieties. nih.gov In negative mode, fragmentation of the [M-H]⁻ ion of a glucuronide often yields a product ion at m/z 113. nih.gov

Methodologies for Sample Preparation and Enrichment

Effective sample preparation is a critical step to remove interfering substances and enrich the analytes of interest from biological matrices like urine and plasma, ensuring reliable quantification.

Comparative Analysis of Direct Injection vs. Enzymatic Hydrolysis Approaches

The conventional method for analyzing steroid glucuronides has been indirect, involving enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by analysis of the free steroid, typically by GC-MS. nih.govnih.gov This deconjugation is commonly performed using β-glucuronidase enzymes. nih.govsigmaaldrich.com However, this approach has limitations. The hydrolysis process can be time-consuming, and its efficiency can vary depending on the specific steroid conjugate and the enzyme source (e.g., from E. coli, limpets, or snails), potentially leading to underestimation. nih.govsigmaaldrich.com Some glucuronide metabolites have been found to be resistant to enzymatic hydrolysis, making their detection impossible with this method. nih.gov

Direct analysis of intact steroid glucuronides using LC-MS/MS avoids the challenges associated with hydrolysis. nih.gov This "dilute-and-shoot" or direct injection approach is faster and allows for the detection of hydrolysis-resistant metabolites. nih.govrsc.org Analyzing the intact conjugate provides more direct evidence of the metabolic pathway and can improve the sensitivity and specificity of detection for certain biomarkers. nih.gov However, direct injection can be more susceptible to matrix effects, where other components in the sample suppress or enhance the ionization of the target analyte. nih.gov Therefore, careful optimization and validation are required.

| Approach | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis | Compatible with established GC-MS methods; Can increase sensitivity for some immunoassays. | Time-consuming; Incomplete or variable hydrolysis efficiency; Ineffective for resistant glucuronides. | nih.govnih.govnih.govnih.gov |

| Direct Analysis (Intact Glucuronide) | Faster; Allows detection of hydrolysis-resistant metabolites; Provides more specific metabolic information. | More prone to matrix effects in LC-MS/MS; May have lower ionization efficiency than the free steroid. | nih.govnih.govrsc.orgnih.gov |

Optimized Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

To mitigate matrix effects and concentrate analytes, extraction techniques are commonly employed prior to LC-MS/MS analysis.

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating steroid hormones and their conjugates from biological samples. austinpublishinggroup.comsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes. sigmaaldrich.com Interferences are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. arborassays.com Various sorbents are available, with C18 and polymeric phases like Oasis HLB (hydrophilic-lipophilic balance) being common choices for steroids. austinpublishinggroup.comnih.gov SPE can achieve high analyte recoveries, often exceeding 90%, and is amenable to automation for high-throughput applications. chromatographyonline.comnih.gov Molecularly imprinted polymers (MIPs) have also been developed as highly selective SPE sorbents that specifically target the glucuronide structure, allowing for the efficient isolation of compounds like testosterone glucuronide from urine. rsc.org

Liquid-Liquid Extraction (LLE) is a traditional method based on partitioning analytes between the aqueous sample and an immiscible organic solvent. austinpublishinggroup.com For steroid extraction, solvents like diethyl ether, ethyl acetate, or methyl tert-butyl ether are frequently used. researchgate.netarborassays.comchromatographyonline.com While effective, LLE can be labor-intensive, consume large volumes of organic solvents, and sometimes suffer from the formation of emulsions, which complicates phase separation. nih.govnorlab.com Supported Liquid Extraction (SLE) is a modern alternative that combines the principles of LLE with the format of SPE. In SLE, the aqueous sample is absorbed onto an inert solid support. An organic solvent is then passed through the support to extract the analytes, avoiding the emulsion issue and improving efficiency and reproducibility. chromatographyonline.comnorlab.com

| Technique | Principle | Common Sorbents/Solvents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning onto a solid sorbent. | C18, Oasis HLB, Molecularly Imprinted Polymers. | High recovery and selectivity; Low solvent use; Automation-friendly. | Higher cost; Potential for batch-to-batch variation. | rsc.orgaustinpublishinggroup.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquid phases. | Diethyl ether, Ethyl acetate, Dichloromethane. | Low cost. | Labor-intensive; High solvent consumption; Emulsion formation. | austinpublishinggroup.comnih.govakjournals.com |

| Supported Liquid Extraction (SLE) | LLE on a solid support material. | Dichloromethane, Methyl tert-butyl ether. | No emulsions; High recovery; Reduced solvent use vs. LLE. | Higher cost than LLE. | nih.govchromatographyonline.comnorlab.com |

Chemical Derivatization for Enhanced Analytical Sensitivity and Specificity

The analysis of steroid glucuronides, such as 16,16,17-D3-Testosterone D-glucuronide, often necessitates chemical derivatization to improve their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) and, in some cases, liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Steroid glucuronides are highly polar and non-volatile, making them unsuitable for direct GC-MS analysis, which requires analytes to be thermally stable and volatile. nih.gov

For GC-MS analysis, a two-step process is typically required: deconjugation (hydrolysis) to cleave the glucuronic acid moiety, followed by derivatization of the resulting free steroid. nih.gov Silylation is the most common derivatization technique, where active hydrogens on hydroxyl and keto groups are replaced with a trimethylsilyl (TMS) group. mdpi.comnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often mixed with catalysts like ammonium (B1175870) iodide (NH₄I) and reducing agents like dithiothreitol (B142953) (DTT), are frequently used. mdpi.comdshs-koeln.de This process decreases the polarity of the steroid, increases its thermal stability, and enhances its volatility, leading to better chromatographic peak shape and improved sensitivity. mdpi.com For instance, the derivatization of testosterone metabolites with MSTFA/NH₄I/ethanethiol allows for the detection of highly abundant molecular ions, increasing the sensitivity of the analysis. dshs-koeln.de

While LC-MS can often analyze steroid glucuronides directly, derivatization can still be employed to enhance detection sensitivity, particularly when dealing with low concentrations. researchgate.net Low ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be a significant drawback for certain steroids. researchgate.net Chemical derivatization can introduce a readily ionizable group onto the molecule, thereby improving the signal in LC-MS detection. nih.govresearchgate.net For example, reagents can be used to target specific functional groups, such as hydroxyl groups, which are present on the testosterone and glucuronide moieties. nih.gov This derivatization results in a predictable mass shift, which not only enhances sensitivity but also increases specificity, helping to differentiate between various types of conjugates (e.g., O-glucuronides vs. N-glucuronides). nih.gov

Table 1: Common Derivatization Strategies for Steroid Analysis

| Analytical Technique | Derivatization Purpose | Common Reagents | Target Compound State | Reference |

|---|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with NH₄I and DTT | Free steroid (post-hydrolysis) | mdpi.comdshs-koeln.de |

| LC-MS/MS | Enhance ionization efficiency and specificity | Hydroxylamine, 1-(trimethylsilyl)imidazole, reagents targeting carboxyl/hydroxyl groups | Intact glucuronide or free steroid | nih.govresearchgate.netresearchgate.net |

Method Validation, Quality Control, and Reference Material Certification

Rigorous Assessment of Accuracy, Precision, and Limits of Detection/Quantification

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of steroid glucuronides, this involves a rigorous assessment of several key parameters, including accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.orglongdom.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netmdpi.com These limits are crucial for analyzing endogenous steroids, which are often present at very low concentrations. researchgate.netresearchgate.net For example, LC-MS/MS methods developed for testosterone have achieved LOQs as low as 10 ng/L. researchgate.net

Table 2: Representative Method Validation Data for Steroid Glucuronide Analysis

| Parameter | Analyte Group | Typical Value | Analytical Technique | Reference |

|---|---|---|---|---|

| Accuracy | 15 urinary steroid glucuronides | < 15% (deviation from nominal) | LC-MS/MS | nih.gov |

| Precision (Intra-day) | 15 urinary steroid glucuronides | < 15% RSD | LC-MS/MS | nih.gov |

| Precision (Inter-day) | 15 urinary steroid glucuronides | < 15% RSD | LC-MS/MS | nih.gov |

| LOD | Progesterone, Testosterone, Cortisol | ~39.1 pg/mL | Q-Orbitrap MS | nih.gov |

| LOQ | Testosterone Glucuronide | 0.7 ng/mL (in urine) | UPLC-IM-MS/MS | nih.gov |

| LOQ | Androsterone (B159326) Glucuronide | 21.4 nmol/L | LC-MS/MS | nih.gov |

| Linearity (R²) | 15 urinary steroid glucuronides | ≥ 0.99 | LC-MS/MS | nih.gov |

Homogeneity and Long-Term Stability Assessments of Certified Reference Materials

Certified Reference Materials (CRMs) are fundamental for achieving accurate and traceable analytical measurements. sigmaaldrich.compsu.edu A CRM for a compound like 16,16,17-D3-Testosterone D-glucuronide must undergo rigorous testing to demonstrate its homogeneity and long-term stability before its certified value can be considered reliable. psu.eduresearchgate.net

Homogeneity assessment ensures that every unit (e.g., vial) of the CRM has the same concentration of the analyte within a specified uncertainty. mostwiedzy.pl To verify this, a statistically significant number of units are randomly selected from the entire batch. Multiple measurements are taken from each selected unit. The data are then analyzed, often using Analysis of Variance (ANOVA), to determine if the variation between units is statistically significant compared to the variation within a single unit. researchgate.net A material is considered acceptably homogeneous if the between-unit variation is negligible. mostwiedzy.pl

Inter-laboratory Comparisons and Proficiency Testing Schemes for Analytical Standards

Ensuring the comparability and accuracy of analytical results among different laboratories is paramount, especially in regulated areas like clinical diagnostics and anti-doping control. nih.govnih.gov This is achieved through inter-laboratory comparisons and external proficiency testing (PT) schemes. excelmale.comscispace.com

Proficiency Testing (PT) schemes, such as those organized by the World Anti-Doping Agency (WADA), are a formal and regular requirement for accredited laboratories. scispace.com In a PT scheme, the organizing body sends undisclosed samples to participating laboratories for analysis. The laboratories must correctly identify and/or quantify the analytes and report their results. scispace.com The performance of each laboratory is then compared against the known values and the results of other participants. Satisfactory performance in PT schemes is a key indicator of a laboratory's competence and is often mandatory for maintaining accreditation. researchgate.net These programs help ensure that analytical standards for compounds like testosterone and its glucuronide metabolites are consistently and accurately applied worldwide. wada-ama.orgwada-ama.org

Applications in Bioscience and Forensic Analytical Science

Elucidation of Steroid Metabolism and Biochemical Pathways

Understanding the intricate pathways of steroid metabolism is fundamental to endocrinology and drug development. The use of deuterated standards is pivotal in these investigations.

Testosterone (B1683101) is extensively metabolized, primarily in the liver and other tissues, into various forms, with glucuronide conjugates being major urinary metabolites. wikipedia.orgvulcanchem.com The study of these metabolic pathways is essential for understanding androgen physiology and pathology. Stable isotope-labeled compounds like 16,16,17-D-3-Testosterone D-glucuronide serve as powerful tools for tracing the disposition and clearance of testosterone metabolites.

Researchers can introduce the labeled compound into in vitro systems, such as cell cultures or tissue preparations, to monitor its transformation or transport. For instance, studies examining the transport of testosterone glucuronide across cell membranes by transporters like Multidrug Resistance-Associated Proteins (MRP2 and MRP3) rely on highly sensitive and specific quantification methods to differentiate the substrate from other cellular components. nih.govnih.gov By using a deuterated internal standard, the analytical method can accurately measure the concentration of the non-labeled testosterone glucuronide transported, correcting for any analytical variability or loss during sample workup. This approach has been crucial in identifying that testosterone glucuronide (TG) is a primary substrate for both MRP2 and MRP3, which are key transporters in the liver, intestine, and kidney. nih.govnih.gov

Furthermore, investigating the conversion of testosterone to its glucuronidated and sulfated forms is critical. Studies have shown that testicular C-19 steroids are the main precursors of steroid glucuronides found in plasma. nih.gov The use of labeled standards in such studies allows for precise quantification of the formation rates of these metabolites, providing a clearer picture of androgen dynamics within the body.

The enzymes responsible for testosterone metabolism, particularly the UDP-glucuronosyltransferase (UGT) family (e.g., UGT2B15 and UGT2B17), are frequent subjects of kinetic studies. frontiersin.org These studies determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which define the efficiency and capacity of an enzyme for a specific substrate. This compound is an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify the products of these enzymatic reactions. nih.gov

For example, in studies assessing the transport kinetics of testosterone glucuronide by efflux transporters, deuterated standards are added to samples to ensure accurate quantification of the transported substrate. nih.gov This allows for the reliable determination of kinetic parameters. Research has successfully used this approach to characterize the transport of major testosterone glucuronides.

Below is a data table summarizing kinetic parameters for the transport of testosterone glucuronide (TG) by key human efflux transporters, as determined in studies relying on mass spectrometry with internal standards.

| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Transport Efficiency (Vmax/Km) |

| MRP2 | Testosterone Glucuronide | 102 ± 11 | 903 ± 37 | 8.85 |

| MRP3 | Testosterone Glucuronide | 38.6 ± 7.9 | 1010 ± 80 | 26.2 |

| Data derived from vesicular transport assays using recombinant human transporters. The use of a stable isotope-labeled internal standard is critical for the accurate quantification required to derive these parameters. nih.gov |

These kinetic data are vital for predicting potential drug-drug interactions and understanding the impact of genetic variations in transporter proteins on steroid disposition. nih.gov

Forensic Toxicology and Anti-Doping Control Analysis

In the high-stakes environment of forensic and anti-doping science, analytical results must be legally and scientifically defensible. The use of deuterated internal standards like this compound is not just recommended; it is an essential requirement for confirmatory analyses. oup.comnih.gov

The administration of exogenous testosterone to enhance athletic performance is strictly prohibited. nih.gov Anti-doping laboratories analyze biofluids, primarily urine, to detect unnaturally high levels of testosterone and its metabolites. nih.gov Analytical methods, typically GC-MS or LC-MS/MS, are employed for this purpose. diva-portal.orgnih.gov

When analyzing a sample, a known quantity of this compound is added at the beginning of the sample preparation process. This "spiked" standard undergoes the same extraction, purification, and derivatization steps as the endogenous testosterone glucuronide in the sample. During MS/MS analysis, the instrument monitors specific mass transitions for both the analyte and the deuterated standard. Because the internal standard behaves nearly identically to the analyte during the entire process, any loss of analyte during sample handling is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, providing a highly accurate measurement of the analyte's concentration, irrespective of recovery rates. nih.govnih.gov

One of the cornerstones of testosterone doping detection is the urinary Testosterone to Epitestosterone (B28515) (T/E) ratio. nih.gov Testosterone and its inactive stereoisomer, epitestosterone, are typically present in urine in a ratio of approximately 1:1 in most individuals. The administration of synthetic testosterone suppresses the body's natural production of both steroids but adds a significant amount of testosterone, thereby elevating the T/E ratio. The World Anti-Doping Agency (WADA) has set a threshold for this ratio, above which an adverse analytical finding is declared, triggering further investigation. wada-ama.org

Accurate measurement of both testosterone glucuronide and epitestosterone glucuronide is paramount for the correct interpretation of the T/E ratio. To achieve the highest level of accuracy, analytical procedures mandate the use of deuterated internal standards for both testosterone and epitestosterone. oup.com The use of this compound, in conjunction with a deuterated epitestosterone glucuronide standard, ensures that the calculated ratio is precise and reliable, minimizing the risk of false positives or negatives that could arise from analytical variability. nih.gov Studies have shown that applying corrections based on verified deuterated internal standards can increase the accuracy of the T/E ratio measurement by 5-6%. nih.gov

The principle of using a stable isotope-labeled internal standard is fundamental to modern confirmatory analysis in toxicology. researchgate.net Its importance cannot be overstated, as it ensures the reliability of results that can have significant legal and personal consequences.

A deuterated standard like this compound is considered the ideal internal standard for several reasons:

Co-elution: It has virtually the same chromatographic retention time as the non-labeled analyte, meaning it is exposed to the same matrix effects during ionization.

Chemical Identity: It undergoes the same chemical reactions and physical processes during sample preparation (extraction, hydrolysis, derivatization) as the analyte.

Mass Distinguishability: It is easily distinguished from the analyte by a mass spectrometer due to its higher mass (typically +3 Daltons for a D3-labeled standard).

This methodology corrects for a wide range of potential errors, as summarized in the table below.

| Potential Source of Analytical Error | How a Deuterated Internal Standard Corrects It |

| Sample Loss During Preparation | The internal standard is lost at the same rate as the analyte, so the ratio remains constant. |

| Matrix Effects (Ion Suppression/Enhancement) | Both the analyte and the co-eluting internal standard are affected equally by interfering substances, preserving the accuracy of their ratio. |

| Instrumental Variability | Fluctuations in injection volume or detector sensitivity affect both compounds simultaneously, canceling out the error. |

| Inconsistent Derivatization Efficiency | Both the analyte and standard react at the same rate, ensuring the final measured ratio is accurate. |

The choice of the internal standard is critical, and studies have demonstrated that different deuteration patterns (e.g., D2, D5) can lead to slightly different quantification results, emphasizing the need for careful method development and validation. nih.govendocrine-abstracts.org Ultimately, the use of a well-characterized, stable isotope-labeled internal standard like this compound is a non-negotiable element of high-quality, defensible forensic and anti-doping analytical science.

Research in Non-Human Biological Systems and In Vitro Models

The study of this compound and its non-deuterated parent compound, testosterone glucuronide, in non-human and in vitro settings is crucial for understanding the fundamental biochemical pathways of androgen metabolism. These models allow for controlled investigation into species-specific metabolic differences and the intricate mechanisms of enzyme function.

Comparative Metabolic Studies in Animal Models

While direct research on this compound in animal models is specific to its use as an internal standard, extensive comparative studies on testosterone glucuronidation in animals provide critical context. These studies are essential for accurately extrapolating pharmacokinetic and pharmacodynamic data to humans. mdpi.com

Recent investigations have sought to identify suitable animal models for studying human androgen metabolism. nih.gov A 2022 study demonstrated that mice possess a similar enzymatic framework for androgen glucuronidation as humans, with murine Ugt2b enzymes (Ugt2b1, 2b5, and 2b34–2b38) functioning analogously to their human counterparts. nih.gov The research, which assayed various organs and purified Ugt2b enzymes from mice, found that glucuronide derivatives of androgens were formed in a manner that was specific to the substrate, organ, and enzyme, much like in humans. nih.gov This suggests that despite physiological differences in hormone synthesis and metabolism between rodents and humans, the glucuronidation reaction itself is quite similar, making mice a viable model for certain mechanistic studies. nih.gov

However, significant species-dependent differences in drug and steroid metabolism are well-documented. mdpi.com For instance, studies on the glucuronidation of the cholesterol-absorption inhibitor ezetimibe (B1671841) in intestinal microsomes from different species revealed substantial variations in metabolic rates. mdpi.com Kinetic analyses showed marked differences in the maximum metabolic rate (Vmax) and intrinsic clearance (CLint) among humans, monkeys, rats, mice, and dogs. mdpi.com Such findings underscore the importance of selecting appropriate animal models in preclinical studies to ensure the relevance of metabolic data. mdpi.commdpi.com These differences are not limited to glucuronidation; species variations are also seen in other metabolic pathways, such as the preferential substrate utilization by human versus rat CYP17A1 enzyme in steroid synthesis. mdpi.com

Interactive Table 1: Comparative Enzyme Kinetics of Ezetimibe Glucuronidation in Intestinal Microsomes

This table illustrates the kind of data generated in comparative metabolic studies, showing significant species differences in enzyme kinetics for a compound undergoing glucuronidation.

| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (Vmax/Km) |

| Monkey | 3.87 ± 0.22 | 26.60 ± 4.50 | 0.15 |

| Rat | 2.40 ± 0.14 | 4.10 ± 1.03 | 0.59 |

| Mouse | 2.23 ± 0.10 | 1.83 ± 0.45 | 1.22 |

| Human | 1.90 ± 0.08 | 2.92 ± 0.50 | 0.65 |

| Dog | 1.19 ± 0.06 | 1.87 ± 0.38 | 0.64 |

| Data adapted from a study on ezetimibe glucuronidation, demonstrating typical parameters in comparative species analysis. mdpi.com |

In Vitro Investigations of Enzyme Activity, Inhibition, and Regulation

In vitro models, utilizing systems like recombinant enzymes, human liver and intestinal microsomes, and cultured hepatocytes, are indispensable for dissecting the molecular mechanisms of testosterone glucuronidation. nih.govnih.gov These assays are critical for identifying the specific enzymes involved, characterizing their kinetics, and evaluating the potential for drug-drug interactions through enzyme inhibition. bioivt.comcriver.com

Enzyme Activity Glucuronidation is the primary conjugation pathway for testosterone, and in vitro studies have pinpointed UDP-glucuronosyltransferases (UGTs) as the key enzymes. dshs-koeln.de Specifically, UGT2B17 is the most active and efficient enzyme in catalyzing the formation of testosterone glucuronide. dshs-koeln.deebi.ac.uk In contrast, its stereoisomer, epitestosterone, is mainly glucuronidated by UGT2B7. dshs-koeln.deebi.ac.uk The high specificity of UGT2B17 for testosterone has been demonstrated across multiple in vitro systems, including recombinant enzymes and human liver microsomes. nih.gov UGT2B15 is also capable of forming testosterone glucuronide, but its activity is approximately 10-fold lower than that of UGT2B17. nih.gov

Enzyme Inhibition The activity of UGT enzymes, particularly UGT2B17, can be significantly inhibited by a range of pharmaceutical compounds and dietary components. nih.gov In vitro inhibition assays are a standard component of drug development, required by regulatory agencies to predict potential drug-drug interactions. criver.com For example, non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) have been shown to inhibit testosterone glucuronidation in human microsomes and with recombinant UGT2B15 and UGT2B17 enzymes. nih.gov Similarly, components found in green tea and red wine have demonstrated inhibitory effects on the UGT-mediated glucuronidation of testosterone. nih.gov These studies often determine the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying the potency of an inhibitor. nih.gov

Interactive Table 2: In Vitro Inhibition of Testosterone Glucuronidation by Diclofenac

This table provides specific data from in vitro research on the inhibition of key UGT enzymes responsible for testosterone metabolism.

| Enzyme | Substrate Concentration | Inhibitor | IC₅₀ Value |

| UGT2B15 | 10 µM Testosterone | Diclofenac | 25 µM |

| UGT2B17 | 10 µM Testosterone | Diclofenac | 65 µM |

| Data sourced from in vitro studies using recombinant UGT enzymes. nih.gov |

Future Directions and Emerging Research Frontiers

Development of Novel Isotopic Labeling Strategies to Overcome Analytical Challenges

The use of deuterated standards like 16,16,17-D-3-Testosterone D-glucuronide is fundamental in mass spectrometry for accurate quantification. However, hydrogen-deuterium (H/D) exchange can sometimes present analytical challenges, leading researchers to explore more stable isotopic labeling methods. nih.govmdpi.com

Future research is focused on novel labeling strategies to enhance analytical robustness. One promising avenue is the increasing use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotopes. mdpi.commdpi.com These are less susceptible to exchange under typical sample preparation and analysis conditions. mdpi.com For instance, a novel method using ¹³C NMR spectroscopy allows for the monitoring of H/D exchange at backbone amides by observing isotope effects on the ¹³C signals. nih.gov This approach can determine the rate and degree of correlated exchange at different sites within a molecule. nih.gov

The development of new synthetic methods facilitates the creation of these next-generation standards. ualberta.ca Strategies for the comprehensive profiling of glucuronide conjugates increasingly employ chemical isotope labeling. nih.gov For example, a dual-filtering strategy using N,N-Dimethyl ethylenediamine (B42938) (DMED-d0) and its deuterated counterpart (DMED-d6) has been developed to label the carboxylic acid group of glucuronic acid, significantly enhancing detection sensitivity. nih.gov Such innovative labeling techniques are crucial for improving the accuracy of metabolic studies and expanding the capabilities of solution NMR and mass spectrometry for complex biological molecules. ualberta.canih.govunl.pt

Advancements in High-Throughput and Non-Invasive Mass Spectrometry for Steroid Glucuronide Profiling

The field of steroid analysis is rapidly moving towards methods that are faster, require less sample preparation, and are non-invasive. researchgate.net While gas chromatography-mass spectrometry (GC-MS) has traditionally been a key method for steroid profiling, it is often labor-intensive. endocrine-abstracts.orglongdom.org